![molecular formula C17H26N6OS B5636856 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5636856.png)
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that often feature in research for their potential biological activities. However, specific information on this exact compound was not found in the available literature.
Synthesis Analysis
Synthesis methods for related compounds involve multi-component reactions, sometimes using catalysts like SO4^2-/Y2O3 in ethanol. This process can lead to various derivatives characterized by different spectral studies, including IR, 1H and 13C NMR, and mass spectral analysis (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Detailed structural analysis often involves X-ray diffraction and computational methods like Hirshfeld surface analysis to confirm the structure and understand intermolecular interactions (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Reactions and Properties
Chemical reactions of similar compounds can involve the formation of derivatives like oxadiazoles and triazoles through reactions with hydrazonoyl chlorides, indicating a versatile reactivity profile. These reactions can produce compounds with significant biological activity (Krolenko, Vlasov, & Zhuravel, 2016).
Physical Properties Analysis
The physical properties of similar compounds are often characterized using techniques like TGA and DSC to understand their thermal stability and behavior under different conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as binding affinities and reactivity, are often explored through various in vitro and in vivo tests. For instance, related compounds show binding affinities in the low micro- to nanomolar range at specific receptors and exhibit antagonist or agonist effects depending on their structure (Krall et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
1-[4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-13(2)25-11-16(24)23-7-4-14(5-8-23)17-20-19-15(21(17)3)10-22-9-6-18-12-22/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYSSUUHQRIHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)N1CCC(CC1)C2=NN=C(N2C)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。